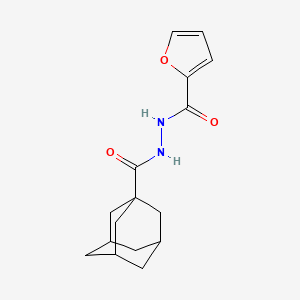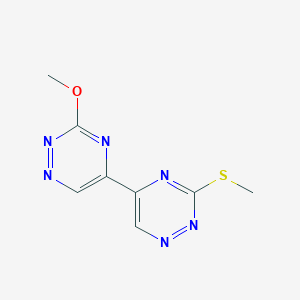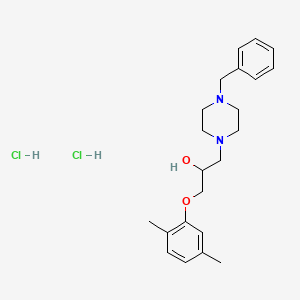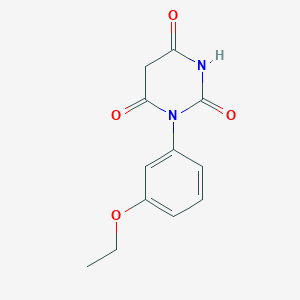
N'-(1-adamantylcarbonyl)-2-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylcarbonyl)-2-furohydrazide, also known as AAFH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it highly effective in various fields of study, such as biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
N'-(1-adamantylcarbonyl)-2-furohydrazide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of N'-(1-adamantylcarbonyl)-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell growth. This compound has also been shown to inhibit the activation of Akt, which is a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have shown that this compound has anti-tumor effects in animal models of cancer.
实验室实验的优点和局限性
N'-(1-adamantylcarbonyl)-2-furohydrazide has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound in lab experiments.
未来方向
There are several future directions for the study of N'-(1-adamantylcarbonyl)-2-furohydrazide. One area of interest is in the development of this compound analogs that have improved potency and selectivity. Another area of interest is in the study of the pharmacokinetics and pharmacodynamics of this compound in animal models. Additionally, more research is needed to determine the optimal dosage and administration of this compound in humans. Overall, the study of this compound has the potential to lead to the development of new treatments for cancer and inflammatory diseases.
合成方法
The synthesis of N'-(1-adamantylcarbonyl)-2-furohydrazide involves the reaction of 1-adamantyl isocyanate with furfural hydrazone in the presence of a catalyst. This method has been optimized to produce high yields of this compound with excellent purity. The purity of this compound is critical for its use in scientific research applications, as impurities can interfere with the accuracy of experimental results.
属性
IUPAC Name |
N'-(adamantane-1-carbonyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(13-2-1-3-21-13)17-18-15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYGCUVOHREOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4948478.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4948481.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B4948490.png)
![{2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4948496.png)
![4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
![2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B4948509.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N,N-dimethylbenzamide](/img/structure/B4948516.png)

![2-(1-piperazinyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]ethanamine](/img/structure/B4948536.png)

![1-benzyl-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4948561.png)
![2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4948566.png)
![2-methyl-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4948569.png)
